Rhodanine, 3-(4-chlorophenyl)-
Overview
Description
Rhodanine, 3-(4-chlorophenyl)- is a heterocyclic compound containing a thiazolidine ring with a thioxo group at the second carbon and a carbonyl group at the fourth carbon. This compound is part of the rhodanine derivatives, which have been extensively studied for their broad spectrum of biological activities .
Mechanism of Action
Target of Action
Rhodanine derivatives have been reported to exhibit anticancer activity , suggesting that they may target cancer cells or proteins involved in cell proliferation and survival.
Mode of Action
Rhodanine derivatives have been reported to exhibit anticancer activity . This suggests that these compounds may interact with their targets, leading to changes such as inhibition of cell proliferation or induction of cell death .
Biochemical Pathways
Rhodanine derivatives have been reported to exhibit anticancer activity , suggesting that they may affect pathways related to cell proliferation and survival.
Result of Action
Rhodanine derivatives have been reported to exhibit anticancer activity , suggesting that they may induce cell death or inhibit cell proliferation in cancer cells.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported that Rhodanine, 3-(4-chlorophenyl)- can interact with enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase . These interactions could potentially influence the biochemical reactions involving these enzymes .
Cellular Effects
It has been suggested that this compound may have potential anticancer activity . For example, it has been reported that Rhodanine, 3-(4-chlorophenyl)- can inhibit the growth of various cancer cell lines . This compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Rhodanine, 3-(4-chlorophenyl)- is not fully understood yet. It is believed that this compound exerts its effects at the molecular level through various mechanisms. For instance, it may bind to certain biomolecules, leading to the inhibition or activation of enzymes . It may also induce changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound can be stable under certain conditions
Metabolic Pathways
It has been suggested that this compound may interact with enzymes involved in glutathione metabolism . This could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound can interact with various biomolecules, which could potentially affect its localization or accumulation .
Subcellular Localization
It is known that this compound can interact with various biomolecules, which could potentially direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rhodanine, 3-(4-chlorophenyl)- can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of rhodanine with 4-chlorobenzaldehyde in the presence of a base, such as piperidine, under reflux conditions . The reaction typically proceeds as follows:
- Dissolve rhodanine and 4-chlorobenzaldehyde in ethanol.
- Add a catalytic amount of piperidine.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Recrystallize the product from ethanol to obtain pure Rhodanine, 3-(4-chlorophenyl)-.
Industrial Production Methods
Industrial production of Rhodanine, 3-(4-chlorophenyl)- often employs microwave-assisted synthesis to enhance reaction efficiency and yield. This method involves the same reactants but uses microwave irradiation to accelerate the reaction . The reaction conditions are optimized to achieve high purity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Rhodanine, 3-(4-chlorophenyl)- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced rhodanine derivatives.
Substitution: Substituted rhodanine derivatives with various nucleophiles.
Scientific Research Applications
Rhodanine, 3-(4-chlorophenyl)- has a wide range of scientific research applications:
Comparison with Similar Compounds
Rhodanine, 3-(4-chlorophenyl)- can be compared with other rhodanine derivatives:
Rhodanine, 3-(4-methoxyphenyl)-: Exhibits similar biological activities but with different potency and selectivity.
Rhodanine, 3-(4-nitrophenyl)-: Shows enhanced antimicrobial activity compared to Rhodanine, 3-(4-chlorophenyl)-.
Rhodanine, 3-(4-bromophenyl)-: Demonstrates higher anticancer activity due to the presence of the bromine atom.
These comparisons highlight the unique properties of Rhodanine, 3-(4-chlorophenyl)-, making it a valuable compound for various scientific and industrial applications.
Biological Activity
Rhodanine, 3-(4-chlorophenyl)-, a derivative of the rhodanine family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a five-membered heterocyclic structure containing sulfur and nitrogen, which contributes to its pharmacological potential. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer properties, and enzyme inhibition capabilities.
Chemical Structure and Synthesis
Rhodanine derivatives are typically synthesized through methods such as Knoevenagel condensation , where rhodanine reacts with various aldehydes or ketones. The presence of the 4-chlorophenyl group enhances the compound's lipophilicity and interaction with biological targets. The general reaction mechanism can be summarized as follows:
Antibacterial and Antifungal Properties
Research indicates that Rhodanine, 3-(4-chlorophenyl)- exhibits significant antibacterial activity against various pathogens, including strains of Mycobacterium tuberculosis. In vitro studies have shown that this compound can inhibit bacterial growth effectively . Additionally, it has demonstrated antifungal activity against Candida species and other fungi, suggesting its potential as a therapeutic agent for infections caused by resistant strains .
Table 1: Antimicrobial Activity of Rhodanine Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Rhodanine, 3-(4-chlorophenyl)- | E. coli | 32 µg/mL |
Rhodanine, 3-(4-chlorophenyl)- | S. aureus | 16 µg/mL |
Rhodanine, 3-(4-chlorophenyl)- | Mycobacterium tuberculosis | 8 µg/mL |
Anticancer Activity
The anticancer properties of Rhodanine, 3-(4-chlorophenyl)- have been extensively studied. It has shown cytotoxic effects against various cancer cell lines, including human fibrosarcoma and leukemia cells. The mechanism of action often involves the inhibition of specific pathways critical for cell proliferation .
Table 2: Cytotoxicity of Rhodanine Derivatives
Cell Line | IC50 (µg/mL) | % Inhibition at 100 µg/mL |
---|---|---|
MCF-7 (Breast cancer) | 14.60 | 64.4 |
K562 (Leukemia) | 11.10 | >70 |
HGC (Gastric cancer) | 20.00 | >80 |
Enzyme Inhibition
Rhodanine derivatives have been identified as potential enzyme inhibitors, particularly targeting integrases and phosphatases involved in various biological processes. Studies suggest that modifications in the aryl substructure can significantly influence the potency of these compounds in inhibiting enzymatic activity .
Table 3: Enzyme Inhibition Potency
Compound | Target Enzyme | IC50 (µM) |
---|---|---|
Rhodanine, 3-(4-chlorophenyl)- | Integrase | 58 ± 4 |
Rhodanine derivative X | Phosphatase | 33 |
Case Studies
- Antitubercular Activity : A study conducted on various rhodanine derivatives highlighted their effectiveness against Mycobacterium tuberculosis. The compounds were evaluated for their cytotoxicity and antimicrobial properties using state-of-the-art assays .
- Cytotoxicity Against Cancer Cells : In a recent investigation into the anticancer effects of rhodanines, it was found that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with some compounds showing over 80% inhibition at specific concentrations .
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNOS2/c10-6-1-3-7(4-2-6)11-8(12)5-14-9(11)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWQAQZBEVDDQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156494 | |
Record name | Rhodanine, 3-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13037-55-3 | |
Record name | 3-(4-Chlorophenyl)rhodanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13037-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rhodanine, 3-(4-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013037553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | USAF T-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32120 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Rhodanine, 3-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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